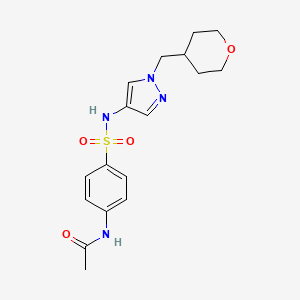

N-(4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide

描述

N-(4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide is a sulfonamide-acetamide hybrid compound featuring a tetrahydropyran-methyl-pyrazole core. The molecule includes a sulfamoyl (SO₂NH) bridge linking a phenyl ring to the pyrazole moiety, with an acetamide group at the para position of the phenyl.

属性

IUPAC Name |

N-[4-[[1-(oxan-4-ylmethyl)pyrazol-4-yl]sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S/c1-13(22)19-15-2-4-17(5-3-15)26(23,24)20-16-10-18-21(12-16)11-14-6-8-25-9-7-14/h2-5,10,12,14,20H,6-9,11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNBJBZZIXYTPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Attachment of the Tetrahydropyran Moiety: The tetrahydropyran group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the tetrahydropyran moiety.

Sulfonamide Formation: The sulfonamide linkage is formed by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Acetamide Group Addition: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the tetrahydropyran moiety.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic ring and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution might involve reagents like sodium methoxide.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include primary or secondary amines.

Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or alkylated products.

科学研究应用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in the development of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, N-(4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide could be explored for its potential as a therapeutic agent. Its sulfonamide group is a common feature in many drugs, suggesting possible antibacterial or anti-inflammatory properties.

Industry

Industrially, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

作用机制

The mechanism of action of N-(4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide would depend on its specific target. Generally, sulfonamides inhibit enzymes by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s activity. The pyrazole ring may interact with specific receptors or enzymes, modulating their activity.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

a) Pyrazole-Tetrahydropyran Derivatives

- 2-(4-(Isopropylsulfonyl)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide (CAS 2034321-62-3): Key difference: Replaces the sulfamoyl group with an isopropylsulfonyl (SO₂C₃H₇) substituent. Molecular weight: 405.5 g/mol (vs. ~373–485 g/mol for analogs) .

2-Phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide (CAS 2034321-53-2):

b) Sulfonamide-Acetamide Derivatives

Pharmacological and Physicochemical Properties

a) Solubility and Polarity

- Sulfamoyl-containing compounds (e.g., target compound): Exhibit moderate solubility due to polar SO₂NH and acetamide groups. IR spectra show SO₂ stretching at ~1388 cm⁻¹ and C=O at ~1666 cm⁻¹ .

- Isopropylsulfonyl analogs : Lower solubility due to hydrophobic isopropyl groups but improved metabolic stability .

b) Enzymatic Inhibition Potential

- N-[4-(1H-Pyrazol-4-yl)phenyl]-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-chlorobenzyl)acetamide (): Demonstrates noncovalent inhibition of viral enzymes. The pyrazole and benzotriazole groups likely contribute to π-π stacking interactions .

- Target compound : The tetrahydropyran group may enhance binding to hydrophobic enzyme pockets, while the sulfamoyl bridge could mimic transition states in protease substrates .

Key Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogs.

生物活性

N-(4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide, a compound with a complex structure, has garnered attention in recent research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This indicates a molecular weight of approximately 317.39 g/mol. The presence of a sulfamoyl group and a pyrazole moiety suggests potential interactions with biological targets such as enzymes and receptors.

1. Inhibition of Enzymatic Activity

Research indicates that compounds containing sulfamoyl groups often exhibit inhibitory effects on various enzymes. For instance, studies on related compounds have shown that sulfamoylated derivatives can inhibit steroid sulfatase (STS), an enzyme implicated in breast cancer progression. The most potent inhibitors in these studies demonstrated IC50 values significantly lower than standard treatments, indicating strong inhibitory potential .

2. Anticancer Properties

The biological activity of N-(4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide is particularly noteworthy in the context of cancer research. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells. For instance, modifications to the pyrazole ring have been shown to enhance cytotoxicity against various cancer cell lines .

Case Study 1: Sulfamoylated Pyrazole Derivatives

A study focusing on sulfamoylated pyrazole derivatives highlighted the significant anticancer effects of these compounds in vitro. The derivatives were tested against MCF-7 breast cancer cells, revealing that certain modifications led to enhanced STS inhibition and reduced cell viability . The most active compound exhibited an IC50 value of 36.78 nM, showcasing the potential of these derivatives as therapeutic agents.

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationships of azole-sulfonamide hybrids revealed that specific substitutions on the aromatic rings significantly influenced biological activity. The introduction of electron-withdrawing groups at strategic positions led to increased potency against targeted enzymes . This study emphasizes the importance of chemical modifications in enhancing the biological efficacy of similar compounds.

Biological Activity Summary Table

常见问题

Q. What are the recommended synthetic routes for N-(4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide?

-

Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the pyrazole core. Copper-catalyzed sulfonamide coupling (as demonstrated in aryl sulfonamide synthesis ) can introduce the sulfamoyl group. The tetrahydro-2H-pyran-4-ylmethyl moiety may be attached via alkylation under basic conditions. Final acetylation of the aniline intermediate using acetic anhydride or acetyl chloride in dichloromethane (DCM) or ethyl acetate (EA) is common. Purification via column chromatography (e.g., Hexane/EA gradients) and characterization via -NMR, -NMR, and HRMS (ESI-TOF) are critical to confirm structure .

-

Key Data :

| Step | Reagents/Conditions | Yield (%) | Characterization Techniques |

|---|---|---|---|

| Sulfamoylation | CuCl, NaSO, DMF, 80°C | 65–75 | -NMR, LC-MS |

| Alkylation | KCO, DMF, 60°C | 50–60 | IR, Elemental Analysis |

Q. How should researchers characterize the structural conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving 3D conformations. For example, SC-XRD studies of analogous pyrazole-acetamide derivatives (e.g., ) revealed bond lengths (C–C: 1.50–1.54 Å) and dihedral angles critical for bioactivity. Pair with spectroscopic techniques:

- -NMR : Confirm substituent integration (e.g., tetrahydro-2H-pyran methyl protons at δ 1.5–2.0 ppm).

- IR : Identify sulfonamide S=O stretches (~1350 cm) and amide C=O (~1650 cm) .

Advanced Research Questions

Q. How can contradictory bioactivity data across assays be resolved for this compound?

-

Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, solvent polarity). Normalize data using partition coefficient (LogP) measurements in 1-octanol/phosphate buffer (pH 6.8) to assess lipophilicity-driven discrepancies . Additionally, employ computational tools like PASS (Prediction of Activity Spectra for Substances) to predict secondary targets and validate via molecular docking (e.g., AutoDock Vina) against crystallized protein structures .

-

Case Study : A pyrazole-triazole derivative showed conflicting IC values in kinase assays. PASS predicted off-target binding to COX-2, later confirmed via SPR (Surface Plasmon Resonance), resolving the contradiction .

Q. What strategies optimize the synthetic yield of the sulfamoyl linkage in this compound?

- Methodological Answer : The sulfamoyl group is prone to hydrolysis under acidic/basic conditions. Optimize by:

Q. How can computational modeling predict the compound’s metabolic stability?

- Methodological Answer : Use in silico tools like SwissADME to calculate CYP450 isoform interactions. For example, the tetrahydro-2H-pyran group increases metabolic stability by reducing CYP3A4 binding (predicted t >6 hrs vs. <2 hrs for non-cyclic analogs) . Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Data Contradiction Analysis

Q. Why does this compound exhibit variable solubility across studies?

- Methodological Answer : Solubility discrepancies may stem from polymorphic forms. Characterize polymorphs via DSC (Differential Scanning Calorimetry) and PXRD (Powder X-ray Diffraction). For instance, a dihydrate form (as seen in ) shows 2x higher aqueous solubility than the anhydrous form. Use slurry experiments in water/ethanol mixtures to isolate stable polymorphs .

Tables of Comparative Data

| Property | This Compound | Analog () |

|---|---|---|

| Molecular Weight | ~450 g/mol (estimated) | 215.65 g/mol |

| LogP (Predicted) | 2.8 (SwissADME) | 1.5 (Experimental) |

| Aqueous Solubility (mg/mL) | 0.15 (pH 7.4) | 0.8 (pH 7.4) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。